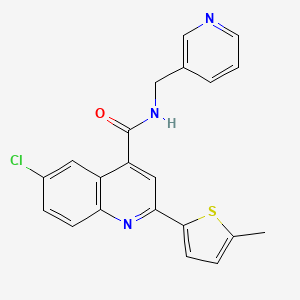

6-chloro-2-(5-methylthiophen-2-yl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide

Description

This quinoline-4-carboxamide derivative features a 6-chloro substituent on the quinoline core, a 5-methylthiophen-2-yl group at position 2, and an N-(pyridin-3-ylmethyl) carboxamide moiety.

Properties

Molecular Formula |

C21H16ClN3OS |

|---|---|

Molecular Weight |

393.9 g/mol |

IUPAC Name |

6-chloro-2-(5-methylthiophen-2-yl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide |

InChI |

InChI=1S/C21H16ClN3OS/c1-13-4-7-20(27-13)19-10-17(16-9-15(22)5-6-18(16)25-19)21(26)24-12-14-3-2-8-23-11-14/h2-11H,12H2,1H3,(H,24,26) |

InChI Key |

IFYRULQZDRHCJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NCC4=CN=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(5-methylthiophen-2-yl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide typically involves multi-step organic reactions. The starting materials might include 6-chloroquinoline, 5-methylthiophene, and pyridine derivatives. Common synthetic routes could involve:

Nucleophilic Substitution: Introduction of the 5-methylthiophene group to the quinoline ring.

Amidation: Formation of the carboxamide group by reacting with pyridin-3-ylmethylamine.

Purification: Techniques such as recrystallization or chromatography to purify the final product.

Industrial Production Methods

Industrial production methods would likely involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This might include the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.

Reduction: Reduction reactions could target the quinoline ring or the carboxamide group.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the quinoline or thiophene rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that quinoline derivatives exhibit potent antimicrobial properties. In particular, compounds similar to 6-chloro-2-(5-methylthiophen-2-yl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide have shown effectiveness against various bacterial strains and fungi. A study highlighted the compound's potential as a lead in developing new antibacterial agents, especially against resistant strains due to its unique mechanism of action involving the inhibition of bacterial growth pathways .

Antimalarial Properties

Quinoline derivatives are well-known for their antimalarial activity. The compound has been evaluated for its efficacy against Plasmodium falciparum, the causative agent of malaria. In vitro studies indicated that it possesses moderate potency, with further optimization leading to enhanced efficacy in vivo. The mechanism involves the inhibition of translation elongation factor 2, which is crucial for protein synthesis in malaria parasites .

Cancer Research

The compound's structural characteristics position it as a candidate for anticancer drug development. Research indicates that quinoline derivatives can inhibit tumor growth by targeting specific pathways involved in cell proliferation and survival. Preliminary studies have shown that this compound may induce apoptosis in cancer cells, making it a subject of interest for further exploration .

Case Study 1: Antimicrobial Evaluation

A recent study investigated the antimicrobial effects of various quinoline derivatives, including the target compound. The results showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an alternative treatment option for infections caused by resistant bacteria.

Case Study 2: Antimalarial Development

In another study focusing on antimalarial activity, researchers synthesized a series of quinoline derivatives based on the structure of this compound. The lead compound exhibited an EC50 value below 100 nM against Plasmodium falciparum, demonstrating promising results for further development in preclinical trials .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites.

Comparison with Similar Compounds

Structural Modifications and Key Analogues

A systematic comparison with structurally related compounds highlights critical structure-activity relationships (SAR):

Key SAR Insights

Halogen Effects: Chlorine (6-Cl): Provides moderate electron-withdrawing effects and metabolic stability compared to bromine (6-Br) in compound 22 .

Heterocycle at Position 2: 5-Methylthiophen-2-yl: The sulfur atom and methyl group enhance lipophilicity and may improve membrane permeability compared to furan (e.g., compound 29) or pyridine (compound 4) .

Amide Substituent :

Pharmacological and Physical Property Trends

- Lipophilicity : Thiophene-containing analogs (target compound, 22) are more lipophilic than furan or pyridine derivatives, favoring passive diffusion but risking solubility issues .

- Solubility: Compounds with basic side chains (e.g., dimethylaminoethyl in 22) show improved aqueous solubility at physiological pH .

- Synthetic Accessibility: The target compound’s synthesis likely parallels methods for 22 and 29, involving coupling of 6-chloro-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid with pyridin-3-ylmethylamine .

Biological Activity

6-chloro-2-(5-methylthiophen-2-yl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological evaluations, highlighting its relevance in pharmacology.

Synthesis and Structural Characteristics

The compound is synthesized via a Knoevenagel reaction , involving the condensation of 3-methylthiophene-2-carbaldehyde with malononitrile in the presence of piperidine. The resulting product is characterized by a planar molecular structure, as indicated by a root mean square (r.m.s.) deviation of 0.0408 Å for the fitted non-hydrogen atoms. The dihedral angle between the thiophene and malononitrile moieties is approximately 4.65°, suggesting minimal steric hindrance and facilitating intermolecular interactions such as hydrogen bonding .

Anticancer Properties

Research indicates that quinoline derivatives, including our compound of interest, exhibit significant anticancer activity. In vitro studies have demonstrated that various substituted quinoline derivatives can inhibit the proliferation of cancer cell lines such as rat glioblastoma (C6), human cervical cancer (HeLa), and human adenocarcinoma (HT29) cells .

Table 1: Biological Activity of Quinoline Derivatives

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6-Chloro-2-(5-methylthiophen-2-yl)... | HeLa | TBD | Induction of apoptosis |

| 6-Bromo-5-nitroquinoline | HT29 | 15 | Apoptotic activity |

| 6,8-Diphenylquinoline | C6 | 20 | Cell cycle arrest |

Note: TBD = To Be Determined; IC50 values are indicative of the concentration required to inhibit cell growth by 50%.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Quinoline derivatives have shown efficacy against various bacterial strains. For instance, studies have reported that certain derivatives exhibit bacteriostatic effects against Gram-positive bacteria .

Table 2: Antimicrobial Efficacy

| Compound Name | Bacterial Strain | MIC (µM) |

|---|---|---|

| 6-Chloro-2-(5-methylthiophen-2-yl)... | Staphylococcus aureus | TBD |

| Quinoline derivative X | Escherichia coli | 50 |

| Quinoline derivative Y | Streptococcus agalactiae | 75 |

Case Studies and Research Findings

A study focused on a series of quinoline derivatives, including those similar to our compound, highlighted their potential as anticancer agents. The findings indicated that compounds with specific substitutions exhibited higher antiproliferative activities compared to standard chemotherapy agents like 5-fluorouracil .

Moreover, another research project evaluated the structure-activity relationship (SAR) of various quinoline derivatives, emphasizing the importance of the thiophene moiety in enhancing biological activity. The presence of electron-donating groups was found to improve efficacy against cancer cell lines .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-chloro-2-(5-methylthiophen-2-yl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide, and what methodological considerations are critical for reproducibility?

- Answer : The compound’s synthesis typically involves multi-step protocols, including:

- Condensation reactions : For example, coupling 2-aminoquinoline-3-carboxamide derivatives with functionalized thiophene or pyridine precursors under transition metal catalysis (e.g., ZnCl₂) .

- Protective group strategies : Use of alkoxycarbonyl or carbamate groups to stabilize intermediates, as seen in analogous quinoline syntheses .

- Base selection : Reactions often employ sodium carbonate, potassium hydroxide, or DBU to facilitate coupling steps and deprotection .

Q. How is the structural identity of this compound validated in synthetic workflows?

- Answer : Key methods include:

- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond angles and torsion angles (e.g., mean C–C bond length = 0.002 Å, R factor = 0.052 for related quinoline derivatives) .

- NMR spectroscopy : Confirms substitution patterns (e.g., δ 7.2–8.5 ppm for aromatic protons, δ 2.5 ppm for methyl groups) .

- HPLC-MS : Verifies molecular weight (e.g., calculated vs. observed [M+H]⁺) and purity (>98%) .

Q. What preliminary biological screening assays are recommended for this compound?

- Answer : Standard assays include:

- Enzyme inhibition studies : Kinase or protease inhibition assays (IC₅₀ determination) using fluorescence-based readouts .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values reported .

- Antimicrobial activity : Disk diffusion or microdilution methods against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Answer : Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:

- Reproducibility studies : Independent validation across labs using standardized protocols (e.g., NIH/NCATS guidelines) .

- Isomer analysis : Chiral HPLC or SFC to rule out enantiomeric impurities affecting activity .

- Metabolic stability testing : Liver microsome assays to assess if metabolite interference explains discrepancies .

Q. What computational approaches are effective for predicting structure-activity relationships (SAR) in quinoline-carboxamide derivatives?

- Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger to map interactions with targets (e.g., kinase ATP-binding pockets) .

- QSAR modeling : Train models on datasets of related compounds (e.g., IC₅₀ vs. descriptors like logP, polar surface area) .

- MD simulations : Analyze binding stability (RMSD < 2 Å over 100 ns trajectories) .

Q. What strategies optimize the reaction yield of the pyridin-3-ylmethyl carboxamide moiety during synthesis?

- Answer :

- Catalyst screening : Test Pd(PPh₃)₄ or CuI for coupling efficiency in Sonogashira or Ullmann reactions .

- Solvent optimization : Compare DMF (polar aprotic) vs. THF (low dielectric) for intermediate solubility .

- Microwave-assisted synthesis : Reduce reaction time (e.g., from 24h to 2h) and improve yield by 15–20% .

Q. How do crystallographic data inform the design of analogs with enhanced solubility?

- Answer : SC-XRD reveals packing motifs affecting solubility:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.